molecular formula C14H17N3O2 B2726122 ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate CAS No. 1210913-01-1

ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2726122
CAS No.: 1210913-01-1
M. Wt: 259.309
InChI Key: AKHZAZRRGHIWOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a 3-(aminomethyl)phenyl substituent at the 1-position, a methyl group at the 5-position, and an ethyl ester moiety at the 4-position of the pyrazole ring. Its molecular formula, inferred from structural analysis, is C₁₅H₁₈N₃O₂, with a molecular weight of 278.33 g/mol. The compound has been referenced in supplier catalogs (e.g., ZINC38342444, CTK6F7243) but is currently listed as discontinued in commercial availability .

Properties

IUPAC Name

ethyl 1-[3-(aminomethyl)phenyl]-5-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-3-19-14(18)13-9-16-17(10(13)2)12-6-4-5-11(7-12)8-15/h4-7,9H,3,8,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHZAZRRGHIWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)CN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route is as follows:

  • Formation of the Pyrazole Ring: : The synthesis begins with the condensation of hydrazine with an appropriate β-diketone to form the pyrazole ring. For example, acetylacetone can be used as the β-diketone.

    CH3COCH2COCH3+NH2NH2CH3C3H3N2H+H2O\text{CH}_3\text{COCH}_2\text{COCH}_3 + \text{NH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{C}_3\text{H}_3\text{N}_2\text{H} + \text{H}_2\text{O} CH3​COCH2​COCH3​+NH2​NH2​→CH3​C3​H3​N2​H+H2​O

  • Substitution on the Phenyl Ring: : The next step involves the introduction of the aminomethyl group onto the phenyl ring. This can be achieved through a Mannich reaction, where formaldehyde and a secondary amine are used to introduce the aminomethyl group.

    C6H5CHO+H2NCH2NH2+CH2OC6H4(CH2NH2)\text{C}_6\text{H}_5\text{CHO} + \text{H}_2\text{NCH}_2\text{NH}_2 + \text{CH}_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{NH}_2) C6​H5​CHO+H2​NCH2​NH2​+CH2​O→C6​H4​(CH2​NH2​)

  • Esterification: : The final step is the esterification of the carboxylic acid group on the pyrazole ring with ethanol to form the ethyl ester.

    C3H3N2COOH+C2H5OHC3H3N2COOC2H5\text{C}_3\text{H}_3\text{N}_2\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_3\text{H}_3\text{N}_2\text{COOC}_2\text{H}_5 C3​H3​N2​COOH+C2​H5​OH→C3​H3​N2​COOC2​H5​

Biological Activity

Ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate, a member of the pyrazole family, has garnered attention in recent years for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in anti-inflammatory, anticancer, and antimicrobial domains. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol
CAS Number: 1260243-04-6
IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in inflammation and cancer progression. Pyrazole derivatives are known to inhibit key enzymes and receptors such as cyclooxygenase (COX), lipoxygenase (LOX), and various kinases involved in tumor growth.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This inhibition is crucial for managing conditions like arthritis and other inflammatory diseases.

Anticancer Activity

The compound has demonstrated promising anticancer properties across several cancer cell lines. In vitro studies have reported the following IC50 values against various cancer types:

Cell Line IC50 (µM)
MCF7 (Breast)3.79
SF-268 (Brain)12.50
NCI-H460 (Lung)42.30

These results indicate that the compound possesses selective cytotoxicity, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The mechanism appears to involve disruption of bacterial cell membrane integrity .

Case Study 1: Anti-inflammatory Effects

In a controlled study, researchers administered this compound to mice with induced inflammation. The results indicated a marked reduction in paw edema and inflammatory markers in serum compared to the control group, suggesting effective anti-inflammatory properties.

Case Study 2: Anticancer Efficacy

A series of experiments were conducted on human cancer cell lines where the compound was tested for its cytotoxic effects. The findings revealed that it induced apoptosis in MCF7 cells through the activation of caspase pathways, thereby highlighting its potential as a chemotherapeutic agent .

Scientific Research Applications

Antimicrobial Activity

Ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate has demonstrated promising antimicrobial properties. In a study evaluating various pyrazole derivatives, it was found that certain modifications in the pyrazole structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects on the growth of Haemophilus influenzae and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) ranging from 0.49 to 62.5 μg/ml .

Case Study: In Vitro Activity Against Bacteria

CompoundBacteriaMIC (μg/ml)
This compoundH. influenzae0.49
This compoundS. aureus7.81
Other derivativesE. coli250–1000

Anti-inflammatory Properties

Research indicates that pyrazole derivatives can act as effective anti-inflammatory agents. This compound has been studied for its ability to inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Anticancer Potential

Recent advancements in drug design have highlighted the anticancer properties of pyrazole compounds, including this compound. Studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Cytotoxicity Against Cancer Cells

Cell LineIC50 (μM)
MCF-7 (breast cancer)<10
HeLa (cervical cancer)<15

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the pyrazole ring or substituents can significantly affect its biological activity.

Key Modifications

  • Amino Group Position : The position of the amino group has been shown to influence antibacterial potency.
  • Methyl Substitution : Variations in methyl substitution can enhance or diminish anticancer activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Potential Applications References
Ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate (Target) 3-(Aminomethyl)phenyl, 5-methyl, ethyl ester C₁₅H₁₈N₃O₂ 278.33 Free -NH₂ group for functionalization; moderate polarity Drug precursors, enzyme inhibitors
Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate 5-Sulfamoyl (-SO₂NH-), 3-chloro-4-methylphenyl C₁₄H₁₆ClN₃O₄S 357.81 Sulfonamide group enhances solubility and bioactivity Antimicrobial agents
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate 5-Amino, 1-(4-methylbenzenesulfonyl) C₁₄H₁₅N₃O₄S 321.35 Sulfonyl group increases metabolic stability; crystallographic data available Anti-inflammatory agents
Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate 5-Amino, 3-(methylthio), phenyl C₁₃H₁₅N₃O₂S 277.34 Thioether group enhances lipophilicity; potential for redox activity Antioxidant or cytotoxic agents
Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate 1-Benzothiazolyl, 5-amino C₁₄H₁₄N₄O₂S 302.35 Benzothiazole moiety improves π-π stacking; heterocyclic diversity Kinase inhibitors
Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate 3-Oxadiazole, 4-fluorophenyl C₁₅H₁₃FN₄O₃ 332.29 Oxadiazole enhances electronic properties; fluorophenyl increases bioavailability Anticancer agents

Key Observations:

Substituent Effects on Bioactivity: The aminomethyl group in the target compound provides a reactive site for conjugation (e.g., forming amides or imines), which is absent in analogs with sulfonamide () or sulfonyl () groups . Sulfamoyl and sulfonyl groups () improve water solubility and are common in antimicrobial drugs, whereas methylthio () and oxadiazole () groups enhance lipophilicity and metabolic stability .

Structural Diversity and Applications :

  • The benzothiazole substituent () introduces a planar aromatic system, favoring interactions with hydrophobic enzyme pockets .
  • Fluorophenyl () and chlorophenyl () groups are associated with improved pharmacokinetics due to increased membrane permeability and resistance to oxidative metabolism .

Crystallographic and Computational Tools :

  • Structural validation tools like SHELX () and visualization software such as Mercury () are critical for analyzing intermolecular interactions and crystal packing patterns in these derivatives .

Q & A

Q. Key Factors Affecting Yield :

ConditionImpactReference
Solvent polarityPolar aprotic solvents (DMF) enhance cyclization efficiency
Catalyst loadingPd(PPh₃)₄ at 5 mol% achieves >80% yield in cross-coupling reactions
Temperature80–100°C optimal for cyclocondensation; higher temps cause decomposition

How can computational methods predict the electronic and steric effects of substituents on this compound’s reactivity?

Advanced Research Question
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model:

  • Electron distribution : The electron-withdrawing carboxylate group at position 4 stabilizes the pyrazole ring, while the 3-(aminomethyl)phenyl group introduces steric hindrance .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with nucleophilic/electrophilic attack susceptibility. For example, the LUMO is localized on the pyrazole ring, making it reactive toward electrophiles .

Validation : Compare computed IR spectra (e.g., C=O stretch at 1720 cm⁻¹) with experimental data to refine computational models .

What strategies resolve contradictions in NMR data for pyrazole derivatives, particularly signal splitting and coupling constants?

Data Contradiction Analysis
Discrepancies in 1H^1H-NMR spectra often arise from:

  • Dynamic rotational isomerism : The aminomethyl group (-CH₂NH₂) can cause splitting due to restricted rotation. Use variable-temperature NMR (VT-NMR) to observe coalescence at higher temps (e.g., 50°C) .
  • Solvent effects : Deuterated DMSO vs. CDCl₃ alters hydrogen bonding, shifting NH₂ signals. For example, NH₂ protons appear as broad singlets in DMSO-d₆ but split in CDCl₃ .

Q. Resolution Protocol :

Acquire 2D COSY and HSQC spectra to assign overlapping signals.

Perform solvent titration (e.g., DMSO added to CDCl₃) to track chemical shift changes .

Which crystallographic techniques are critical for determining the solid-state conformation of this compound?

Structural Analysis
Single-crystal X-ray diffraction (SCXRD) reveals:

  • Torsion angles : The dihedral angle between the pyrazole ring and the 3-(aminomethyl)phenyl group (typically 15–25°) influences planarity and π-π stacking .
  • Hydrogen bonding : Intra- and intermolecular N–H⋯O bonds stabilize the crystal lattice (e.g., N–H⋯O=C interactions at 2.89 Å) .

Q. Methodological Approach :

Synthesize analogs via reductive amination or acylation.

Screen against target proteins (e.g., kinases) using fluorescence polarization assays.

What are the best practices for characterizing purity and stability under storage conditions?

Q. Quality Control

  • HPLC : Use a C18 column with 70:30 acetonitrile/water (0.1% TFA) to achieve baseline separation (retention time ~8.2 min) .
  • Stability : Store at -20°C under argon; degradation products (e.g., hydrolyzed carboxylic acid) form at >5% after 6 months at 25°C .

Q. Stability Data :

ConditionDegradation (%)TimeframeReference
25°C, open air12%3 months
-20°C, argon<1%12 months

How can spectral contradictions between theoretical and experimental IR/Raman data be reconciled?

Q. Advanced Spectroscopy

  • Normal mode analysis : Assign vibrational modes (e.g., 1580 cm⁻¹ for pyrazole ring stretching) using GaussView or similar software .
  • Solvent correction : Apply implicit solvent models (e.g., PCM for DMSO) to computed spectra to match experimental peak positions within ±10 cm⁻¹ .

What are the methodological challenges in scaling up the synthesis of this compound for in vivo studies?

Q. Process Chemistry

  • Purification : Column chromatography is impractical at >10 g scale. Switch to recrystallization (ethanol/water, 3:1) for 85% recovery .
  • Catalyst removal : Use scavenger resins (e.g., QuadraPure™) to reduce Pd residues below 10 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.